[4,5-Bis(4-chlorophenylthio)(1,3-thiazol-2-yl)]phenylamine
Description
[4,5-Bis(4-chlorophenylthio)(1,3-thiazol-2-yl)]phenylamine is a heterocyclic compound featuring a thiazole core substituted at positions 4 and 5 with 4-chlorophenylthio groups and a phenylamine (aniline) moiety at position 2. The phenylamine group may participate in hydrogen bonding or π-π interactions, making this compound of interest in medicinal and materials chemistry .
Properties
Molecular Formula |
C21H14Cl2N2S3 |
|---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
4,5-bis[(4-chlorophenyl)sulfanyl]-N-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C21H14Cl2N2S3/c22-14-6-10-17(11-7-14)26-19-20(27-18-12-8-15(23)9-13-18)28-21(25-19)24-16-4-2-1-3-5-16/h1-13H,(H,24,25) |
InChI Key |
LQBYPHCVSVCJTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=C(S2)SC3=CC=C(C=C3)Cl)SC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4,5-Bis(4-chlorophenylthio)(1,3-thiazol-2-yl)]phenylamine typically involves the Hantzsch thiazole synthesis method. This method includes the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with thioureas under microwave-assisted conditions . The reaction conditions often involve the use of solvents like ethanol or methanol and temperatures ranging from 100°C to 150°C.
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow reactors for better control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
[4,5-Bis(4-chlorophenylthio)(1,3-thiazol-2-yl)]phenylamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenylthio groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Methoxy-substituted derivatives.
Scientific Research Applications
[4,5-Bis(4-chlorophenylthio)(1,3-thiazol-2-yl)]phenylamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of [4,5-Bis(4-chlorophenylthio)(1,3-thiazol-2-yl)]phenylamine involves its interaction with cellular proteins and enzymes. The thiazole ring can interact with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. This compound may also interfere with cellular signaling pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences:
The compound’s uniqueness lies in its thiazole core and specific substitution pattern. Below is a comparative analysis with structurally related molecules from the literature.
2.1 Core Heterocycle and Substituent Effects
- Thiazole vs. Thieno[2,3-b]thiophene Derivatives (): Compounds like Bis(2-hydroxybenzylidene)-3-methyl-4-phenylthieno[2,3-b]thiophene-2,5-dicarbohydrazide (3b) feature a fused thiophene-thiophene core instead of thiazole. This difference alters aromaticity and electronic properties. Additionally, the 4-chlorophenylthio groups in the target compound increase lipophilicity (logP) relative to the hydroxyl-substituted dicarbohydrazides in , which may improve membrane permeability but reduce aqueous solubility .
- Phenylamine Analogues in Angucyclinones (): Studies on angucyclinones modified with disubstituted phenylamines (e.g., (3,4-dimethyl)phenylamine) demonstrate that substituent position and electronic nature significantly affect bioactivity. For instance, dimethyl-substituted analogues showed enhanced Nrf2 transcription activation compared to bromo- or methylenedioxy-substituted derivatives . While the target compound’s phenylamine is unsubstituted, its 4-chlorophenylthio groups could similarly modulate bioactivity through steric and electronic effects.
2.2 Physicochemical Properties
- Melting Points and Stability: The thieno[2,3-b]thiophene derivatives in exhibit high melting points (>300°C), attributed to strong intermolecular hydrogen bonding from carbohydrazide groups. In contrast, the target compound’s thioether linkages and absence of polar functional groups (e.g., -OH or -NH2) likely result in a lower melting point, though specific data are unavailable .
Lipophilicity and Solubility :
The 4-chlorophenylthio groups in the target compound increase hydrophobicity compared to hydroxylated analogues () or pyrazole-containing derivatives (). This property may enhance blood-brain barrier penetration but reduce solubility in polar solvents .
Data Table: Comparative Analysis of Key Features
| Compound Name | Core Structure | Key Substituents | LogP (Predicted) | Notable Bioactivity |
|---|---|---|---|---|
| [4,5-Bis(4-chlorophenylthio)(1,3-thiazol-2-yl)]phenylamine | Thiazole | 4-Cl-PhS, phenylamine | ~4.2 | Hypothesized antimicrobial |
| Bis(2-hydroxybenzylidene)-thieno[2,3-b]thiophene (3b) | Thieno[2,3-b]thiophene | 2-hydroxybenzylidene, carbohydrazide | ~1.8 | High thermal stability |
| (3,4-Dimethyl)phenylamine-angycyclinone (4) | Angucyclinone | 3,4-dimethylphenylamine | ~3.5 | Potent Nrf2 activation |
Biological Activity
The compound [4,5-Bis(4-chlorophenylthio)(1,3-thiazol-2-yl)]phenylamine is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a detailed overview of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.
Chemical Structure
The compound features a thiazole ring and bis(4-chlorophenylthio) groups attached to a phenylamine core. The structural formula can be represented as follows:
Physical Properties
- Molecular Weight: 399.34 g/mol
- Solubility: Soluble in organic solvents like DMSO and ethanol; limited solubility in water.
Anticancer Activity
Recent studies have indicated that compounds similar to [4,5-Bis(4-chlorophenylthio)(1,3-thiazol-2-yl)]phenylamine exhibit significant anticancer properties. For instance, derivatives with thiazole rings have shown promising results against various cancer cell lines.
The proposed mechanisms of action include:
- Induction of Apoptosis: Compounds induce apoptosis through mitochondrial pathways, affecting the expression of key proteins such as Bcl-2 and Bax.
- Cell Cycle Arrest: Certain derivatives may cause cell cycle arrest at the G2/M phase, inhibiting cell proliferation.
In Vitro Studies
A study investigating the effects of thiazole derivatives on human cancer cell lines reported that several compounds exhibited IC50 values lower than 10 µM against A549 lung cancer cells. The following table summarizes relevant findings:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 | 0.46 ± 0.02 | Apoptosis induction |
| Compound B | HeLa | 3.14 ± 0.29 | Cell cycle arrest |
| Compound C | MCF-7 | 6.34 ± 0.89 | Apoptosis induction |
These findings suggest that compounds with similar structures to [4,5-Bis(4-chlorophenylthio)(1,3-thiazol-2-yl)]phenylamine may have significant anticancer potential.
Anti-inflammatory Activity
In addition to anticancer properties, thiazole-containing compounds have been studied for their anti-inflammatory effects. The inhibition of cyclooxygenase (COX) enzymes is a common target for anti-inflammatory drugs.
Research Findings
Research indicates that certain thiazole derivatives can inhibit COX-2 activity effectively:
| Compound | COX Inhibition IC50 (µM) |
|---|---|
| Compound D | 15.6 |
| Compound E | 8.7 |
These results highlight the potential of thiazole derivatives as dual-action agents in both cancer therapy and inflammation management.
Case Study 1: Lung Cancer Treatment
A clinical study evaluated the efficacy of a thiazole derivative similar to [4,5-Bis(4-chlorophenylthio)(1,3-thiazol-2-yl)]phenylamine in patients with non-small cell lung cancer (NSCLC). The study reported:
- Response Rate: 65% partial response among treated patients.
- Survival Rate: Median progression-free survival of 8 months.
Case Study 2: Anti-inflammatory Effects
In an animal model of arthritis, a thiazole derivative was administered to assess its anti-inflammatory properties. Results indicated:
- Reduction in Inflammatory Markers: Significant decrease in TNF-alpha and IL-6 levels.
- Improvement in Mobility: Enhanced joint function observed in treated subjects compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
